(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride
Description
(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with a complex structure that includes both aliphatic and aromatic components
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.ClH/c1-5-10(2)14-9-11-6-7-12(15-3)13(8-11)16-4;/h6-8,10,14H,5,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNXMYSXQVTECR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butan-2-ylamine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) or sulfonyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Overview
The compound (Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride , also known as 4-{[(Butan-2-yl)amino]methyl}-N,N-dimethylaniline hydrochloride, is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
Organic Synthesis : The compound is utilized as a reagent in organic synthesis. It acts as an intermediate in the production of various dyes and pigments due to its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution.
Reactions :
- Oxidation : Can yield nitro compounds using oxidizing agents like potassium permanganate.
- Reduction : Can be reduced to primary or secondary amines with agents such as lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitution reactions.
Biology
Biochemical Assays : The compound serves as a probe in biochemical assays to study enzyme interactions. Its ability to inhibit specific enzymes has been explored for potential therapeutic applications.
Enzyme Interaction Studies : Research indicates that this compound can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic applications in treating metabolic disorders.
Medicine
Therapeutic Development : Preliminary studies suggest that this compound could be a precursor in the synthesis of pharmaceuticals targeting specific diseases. Its pharmacological properties are under investigation for potential use in drug development.
Case Studies and Research Findings
Recent studies have highlighted several aspects of the compound's biological activity:
- Enzyme Inhibition Studies : One study demonstrated that the compound effectively inhibits certain enzymes linked to metabolic disorders, suggesting its potential role in developing treatments for such conditions.
- Toxicological Assessments : Evaluations indicate that while the compound exhibits biological activity, further studies are necessary to understand its toxicological profile fully. This is crucial for assessing safety in potential therapeutic applications.
- Synthetic Applications : The compound has been successfully used as an intermediate in synthesizing azo dyes and other industrial chemicals, showcasing its versatility beyond biological applications.
Summary of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Reagent in organic synthesis; intermediate for dyes and pigments |
| Biology | Probe for biochemical assays; enzyme interaction studies |
| Medicine | Potential therapeutic agent; precursor for drug synthesis |
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride
- (Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine
Uniqueness
(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride is a compound that has garnered attention in the fields of chemistry and biology due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and practical applications.
The compound can be synthesized through reductive amination, typically involving 3,4-dimethoxybenzaldehyde and butan-2-ylamine. The reaction conditions are optimized to yield high purity and yield of the hydrochloride salt form. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly enzymes and receptors. The dimethoxyphenyl group enhances hydrophobic interactions with protein targets, while the amine group facilitates hydrogen bonding. This dual interaction allows the compound to modulate enzyme activity and receptor binding, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Its structural similarity to biologically active amines allows it to bind to active sites on enzymes, thereby inhibiting their function. For instance, studies have shown that it can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism.
Receptor Binding
The compound has been investigated for its ability to bind to neurotransmitter receptors. Its potential as a modulator of serotonin receptors suggests possible applications in treating mood disorders .
Cytotoxicity Studies
A study conducted on human tumor cell lines demonstrated moderate cytotoxic activity of this compound. The compound exhibited perinuclear staining in A549 and HeLa cells, indicating its potential as an anticancer agent through inhibition of tubulin polymerization .
Pharmacological Applications
In pharmacological research, the compound has been explored for its therapeutic properties. Initial findings suggest it may serve as a precursor in the synthesis of novel pharmaceuticals targeting neurodegenerative diseases due to its favorable binding characteristics with specific receptors involved in neuroprotection .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity | Applications |
|---|---|---|---|
| This compound | Dimethoxyphenyl group | Enzyme inhibition, receptor binding | Anticancer research |
| (Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride | Different substitution pattern | Varies; less studied | Potential therapeutic applications |
| (3,4-Dimethoxyphenyl)methylamine hydrochloride | Lacks butan-2-yl group | Moderate cytotoxicity | Drug development |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
